Methyl myristoleate

Catalog No.
S631468
CAS No.
56219-06-8
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl myristoleate

CAS Number

56219-06-8

Product Name

Methyl myristoleate

IUPAC Name

methyl (Z)-tetradec-9-enoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6-

InChI Key

RWIPSJUSVXDVPB-SREVYHEPSA-N

SMILES

CCCCC=CCCCCCCCC(=O)OC

Synonyms

Methyl myristoleate;cis-9-Tetradecenoate methyl ester

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OC

Biomarker Discovery:

  • Studies suggest that methyl cis-9-tetradecenoate levels in blood may be associated with certain health conditions. For example, a 2018 study published in the journal "Metabolomics" found that individuals with non-alcoholic fatty liver disease (NAFLD) had lower levels of this compound compared to healthy individuals.
  • Further research is needed to explore the potential of methyl cis-9-tetradecenoate as a biomarker for disease diagnosis and monitoring.

Nutritional Research:

  • Methyl myristoleate is being investigated for its potential health benefits. Studies suggest that it may possess anti-inflammatory and anti-diabetic properties.
  • Research is ongoing to understand the mechanisms behind these potential benefits and determine the appropriate dietary intake for optimal health outcomes.

Cellular and Molecular Biology:

  • Methyl cis-9-tetradecenoate can be used to study the function and regulation of enzymes involved in fatty acid metabolism.
  • This research can contribute to a better understanding of lipid metabolism and its role in various biological processes, potentially leading to the development of new therapeutic strategies.

Origin and Significance:

Methyl cis-9-tetradecenoate is a monounsaturated fatty acid derivative. It is formed by esterification, a reaction between myristoleic acid (a 14-carbon monounsaturated fatty acid) and methanol []. Myristoleic acid is naturally present in various animal fats and some plant oils, like dairy products and nut butter. Methyl myristoleate has gained interest in scientific research due to its potential health benefits and applications in the study of lipid metabolism [].


Molecular Structure Analysis

Key Features:

Methyl cis-9-tetradecenoate possesses a linear hydrocarbon chain with 14 carbons (tetradecene). A double bond exists between the 9th and 10th carbon atoms, with a cis configuration (meaning the hydrogen atoms are on the same side of the double bond) []. A methyl group (CH3) is attached to the terminal carbon via an ester linkage (COO-CH3). This structure contributes to its amphiphilic nature, having both hydrophobic (hydrocarbon chain) and hydrophilic (ester group) regions.


Chemical Reactions Analysis

Synthesis:

Methyl myristoleate can be synthesized through the esterification of myristoleic acid with methanol in the presence of an acid catalyst [].

CH3(CH2)7CH=CH(CH2)4COOH + CH3OH -> CH3(CH2)7CH=CH(CH2)4COOCH3 + H2O (Equation 1)

Decomposition:

Under acidic or basic conditions, methyl myristoleate can undergo hydrolysis, breaking the ester bond and releasing myristoleic acid and methanol.

Other Reactions:

Methyl myristoleate can participate in various reactions typical of fatty acid derivatives, including oxidation, hydrogenation, and incorporation into biological membranes.

Physical and Chemical Properties

  • Melting Point: 23-25 °C []
  • Boiling Point: ~340 °C (at high pressure) []
  • Solubility: Soluble in organic solvents like chloroform, hexane, and ethanol; insoluble in water []
  • Stability: Relatively stable under normal storage conditions but can degrade under extreme temperatures or prolonged exposure to light and air.

Research suggests that methyl myristoleate may influence various biological processes. It can be incorporated into cellular membranes, potentially affecting membrane fluidity and function. Studies also suggest it might modulate signaling pathways involved in inflammation and cell proliferation []. However, the specific mechanisms require further investigation.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

240.208930132 g/mol

Monoisotopic Mass

240.208930132 g/mol

Heavy Atom Count

17

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

M2A58GY964

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Methyl cis-9-tetradecenoate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-08-15
1.Iguchi, K.,Okumura, N.,Usui, S., et al. Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells. Prostate 47(1), 59-65 (2001).

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